Patulolide B is classified as a macrolide antibiotic, which indicates its relevance in both medicinal chemistry and pharmacology. Its molecular formula is , and it possesses a molecular weight of . The International Union of Pure and Applied Chemistry name for Patulolide B is (3Z,12R)-12-methyl-1-oxacyclododec-3-ene-2,5-dione, highlighting its stereochemical configuration and functional groups.
The synthesis of Patulolide B has been the subject of various research studies, focusing on different methodologies to achieve high yields and selectivity. Notably:
The molecular structure of Patulolide B is characterized by its unique ring system and functional groups:
Patulolide B undergoes various chemical reactions that are essential for its synthesis and potential applications:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action of Patulolide B remains an area of active research but is believed to involve interactions with specific biological targets:
Research into these mechanisms is essential for understanding how Patulolide B can be utilized therapeutically.
Patulolide B exhibits several notable physical and chemical properties:
These properties are crucial for determining how Patulolide B can be handled in laboratory settings and its potential applications.
Patulolide B has several scientific applications:
Patulolide B, a biologically active 12-membered macrolide, was first isolated in 1986 from the culture filtrate of Penicillium urticae mutant strain S11R59, as documented in foundational research published in The Journal of Antibiotics [1]. This mutant strain was derived from the wild-type Penicillium urticae through targeted mutagenesis approaches designed to enhance secondary metabolite production. Taxonomically, Penicillium urticae belongs to the Ascomycota phylum and is phylogenetically classified within the Penicillium genus, known for its prolific production of diverse bioactive compounds. The S11R59 mutant exhibits distinct metabolic characteristics compared to its wild-type progenitor, particularly in its enhanced capacity to produce patulolides—a class of macrolides including patulolide A, B, and C [1] [4].
Ecologically, Penicillium urticae occupies diverse terrestrial habitats, commonly found in soil ecosystems and decaying organic matter. While comprehensive studies specifically addressing the ecological role of the S11R59 mutant are limited within the provided literature, wild-type Penicillium urticae and related species are recognized for their complex ecological interactions. These fungi participate in nutrient cycling through the decomposition of complex organic polymers and engage in competitive microbial interactions within their niches. The production of secondary metabolites like patulolide B is hypothesized to confer a competitive advantage, potentially through antimicrobial activity that suppresses competing microorganisms [5]. This ecological function aligns with observations that patulolide B demonstrates biological activity, suggesting it may contribute to the producing organism's survival and ecological fitness [1].
The isolation process for patulolide B involved cultivation of the S11R59 mutant in liquid culture medium, followed by extraction of the culture filtrate using organic solvents. Subsequent purification employed chromatographic techniques, yielding patulolide B alongside its structural analogues. Structural characterization through spectroscopic methods (NMR, MS) confirmed patulolide B as a 12-membered macrolide featuring a characteristic lactone ring and hydroxyl substituents [1] [4]. Its discovery expanded the known chemical diversity of macrolactones produced by Penicillium species, joining structurally related compounds such as cladospolides, pandangolides, and balticolid—another 12-membered antiviral macrolide isolated from a Baltic Sea ascomycete [4].
Table 1: Macrolides Structurally Related to Patulolide B from Fungal Sources
Macrolide Name | Producing Organism | Ring Size | Key Structural Features | Reference |
---|---|---|---|---|
Patulolide B | Penicillium urticae S11R59 | 12-membered | Lactone, hydroxyl groups | [1] |
Balticolid | Unidentified Ascomycete | 12-membered | (4E,8E) diene, 3-hydroxy, 11-methyl | [4] |
Cladospolide A-C | Cladosporium spp. | 12-membered | Varies by specific compound | [4] |
Pandangolide 1-4 | Cladosporium herbarum | 12-membered | Varies by specific compound | [4] |
The biosynthesis of patulolide B in Penicillium urticae S11R59 is governed by specialized genetic machinery known as biosynthetic gene clusters (BGCs). While the specific BGC responsible for patulolide B production has not been fully elucidated within the provided search results, genomic analyses of Penicillium species offer significant insights into the likely pathways. Comparative genomics reveals that Penicillium genomes harbor extensive repertoires of BGCs, with a single species often possessing 30-50 clusters encoding polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), or hybrid PKS-NRPS enzymes responsible for producing diverse secondary metabolites [5]. Patulolide B, characterized by its macrolactone core, is almost certainly a polyketide derivative, implicating a type I polyketide synthase (PKS) as the core biosynthetic enzyme.
The enzymatic pathway for patulolide B assembly likely initiates with the loading of a starter unit (potentially acetyl-CoA or malonyl-CoA) onto the PKS acyl carrier protein (ACP) domain. Sequential decarboxylative condensation of extender units (malonyl-CoA or methylmalonyl-CoA) catalyzed by ketosynthase (KS) domains extends the polyketide chain. Processing domains within each module—ketoreductase (KR), dehydratase (DH), and enoylreductase (ER)—modify the β-carbonyl groups introduced by each condensation cycle, determining the eventual oxidation state and stereochemistry of the growing chain. The final step involves offloading and macrocyclization via a thioesterase (TE) domain, releasing the linear polyketide precursor and catalyzing intramolecular ester bond formation to create the characteristic 12-membered lactone ring [5]. Subsequent tailoring reactions, potentially catalyzed by enzymes encoded within the same BGC, are hypothesized to include hydroxylation (likely mediated by cytochrome P450 monooxygenases) and possibly O-methylation or glycosylation, although the exact tailoring steps for patulolide B remain to be experimentally confirmed.
Evolutionary analysis of BGCs across the Penicillium genus indicates complex trajectories involving gene duplication, loss, and horizontal gene transfer. BGCs encoding larger, multi-modular PKS enzymes tend to evolve more slowly than those encoding smaller enzymatic assemblies, suggesting greater functional constraint or more recent decay in the latter [2]. This conservation pattern is observed in pathways for structurally complex metabolites like gliotoxin, where homologous, less fragmented BGCs were identified in 12 out of 35 analyzed Penicillium genomes, while fragmented remnants were found in 21 genomes [2]. The persistence of resistance genes outside decaying BGCs further suggests that evolutionary pressures can maintain elements of secondary metabolite pathways long after the core biosynthetic capability is lost. Applying this understanding to the patulolide B pathway suggests its BGC may exhibit varying degrees of conservation or fragmentation across different Penicillium lineages.
Table 2: Biosynthetic Gene Cluster Features in Penicillium Species Relevant to Secondary Metabolite Production
BGC Type/Feature | Prevalence in Penicillium Genomes | Evolutionary Characteristics | Relevance to Patulolide B |
---|---|---|---|
Polyketide Synthase (PKS) | Highly prevalent (core to many metabolites) | Modular structure; Varying levels of conservation | Core enzyme for macrolide backbone |
Non-Ribosomal Peptide Synthetase (NRPS) | Prevalent | Multi-modular; Subject to duplication/loss | Less likely for patulolide B |
PKS-NRPS Hybrid | Common | Complex; Often involved in potent toxins | Unlikely |
Highly Conserved BGCs | ~34% of analyzed genomes | Evolve slower; Potential functional significance | Pathway likely conserved if essential |
Fragmented BGC Remnants | ~60% of analyzed genomes | Evidence of decay; Resistance genes often retained | Possible in related non-producing strains |
Cytochrome P450 (Tailoring) | Commonly associated with PKS clusters | Enables structural diversification (e.g., hydroxylation) | Likely involved in patulolide B modification |
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